molecular formula C13H9ClNO+ B12760738 MPB-07 free acid CAS No. 586349-01-1

MPB-07 free acid

Cat. No.: B12760738
CAS No.: 586349-01-1
M. Wt: 230.67 g/mol
InChI Key: FLJBLCAZPFDCPE-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MPB-07 free acid involves several steps, starting with the preparation of the benzo[c]quinolizinium core. This typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the treatment of the precursor with oxalyl chloride in dichloromethane at 65°C, followed by derivatization with picolylamine in acetonitrile .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

MPB-07 free acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the benzo[c]quinolizinium ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce hydroquinones

Scientific Research Applications

MPB-07 free acid has a wide range of scientific research applications:

Mechanism of Action

MPB-07 free acid exerts its effects primarily by activating the CFTR channels. This activation involves the binding of MPB-07 to the CFTR protein, facilitating its proper folding and trafficking to the cell membrane. Once at the membrane, CFTR channels can effectively transport chloride ions, which is crucial for maintaining fluid balance in tissues .

Properties

CAS No.

586349-01-1

Molecular Formula

C13H9ClNO+

Molecular Weight

230.67 g/mol

IUPAC Name

10-chlorobenzo[c]quinolizin-11-ium-6-ol

InChI

InChI=1S/C13H8ClNO/c14-11-6-3-5-10-12(16)8-9-4-1-2-7-15(9)13(10)11/h1-8H/p+1

InChI Key

FLJBLCAZPFDCPE-UHFFFAOYSA-O

Canonical SMILES

C1=CC=[N+]2C(=C1)C=C(C3=C2C(=CC=C3)Cl)O

Origin of Product

United States

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